molecular formula C12H15ClO B1421508 2-Chloro-5-(4-methoxyphenyl)-1-pentene CAS No. 1143461-67-9

2-Chloro-5-(4-methoxyphenyl)-1-pentene

Cat. No. B1421508
M. Wt: 210.7 g/mol
InChI Key: MZCDYMDBQFXACG-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)-1-pentene (2C5M1P) is an organic compound that has been studied for its potential applications in various scientific fields. It is a colorless, volatile liquid with a boiling point of 120°C and a melting point of -20°C. 2C5M1P has been found to possess a variety of properties, including antibacterial, antifungal, anti-inflammatory, anti-cancer, and antioxidant activities. The compound has been studied for its potential use in the synthesis of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Synthesis and Characterization

  • "2-Chloro-5-(4-methoxyphenyl)-1-pentene" is utilized in the synthesis and characterization of various organic compounds. For instance, it is involved in the creation of novel unsymmetrical β-diketiminates, which are characterized through spectroscopic methods and X-ray single-crystal diffraction. These compounds have distinct thermal properties, as revealed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Patil, Medina, Ziller, & Fahlman, 2013).

Catalysis and Reaction Mechanisms

  • This compound plays a role in various catalytic processes and reaction mechanisms. For instance, its derivatives are used in the hydrogenation of α,β-unsaturated ketones, demonstrating the compound's versatility in organic synthesis (Koltunov, Repinskaya, & Borodkin, 2001).
  • In addition, it is involved in the hydroisomerization of olefins, catalyzed by tris(triphenylphosphine)rhodium (I) halides. This process highlights its potential in isomerization reactions, important in the production of various organic chemicals (Bond & Hillyard, 1968).

Photophysical Behavior

  • The photophysical behavior of derivatives of "2-Chloro-5-(4-methoxyphenyl)-1-pentene" is studied in various researches. For instance, their role in the formation of intramolecular cycloaddition products under irradiation is explored, contributing to the understanding of photochemical reactions (Sakuragi et al., 1990).

properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-9H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCDYMDBQFXACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250258
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-methoxyphenyl)-1-pentene

CAS RN

1143461-67-9
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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